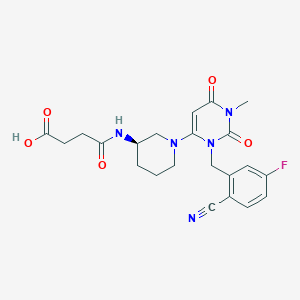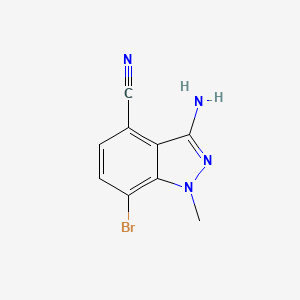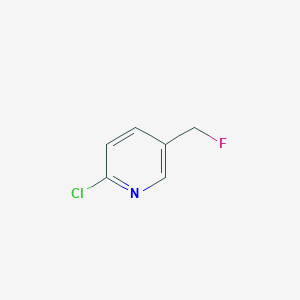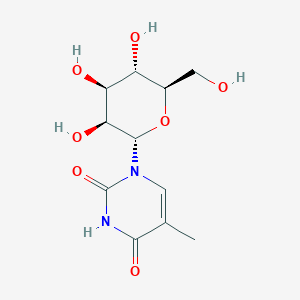
4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3F4NO4. It is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the use of iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and fluorination reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products:
Reduction: 4-Fluoro-2-amino-5-(trifluoromethoxy)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
2-Nitro-4-(trifluoromethoxy)phenol: Similar structure but with different substitution patterns.
Phenol, 4-(trifluoromethoxy)-: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness: 4-Fluoro-2-nitro-5-(trifluoromethoxy)phenol is unique due to the combination of fluorine, nitro, and trifluoromethoxy groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H3F4NO4 |
|---|---|
Molekulargewicht |
241.10 g/mol |
IUPAC-Name |
4-fluoro-2-nitro-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3F4NO4/c8-3-1-4(12(14)15)5(13)2-6(3)16-7(9,10)11/h1-2,13H |
InChI-Schlüssel |
QFIBSIIHEBRIER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)OC(F)(F)F)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


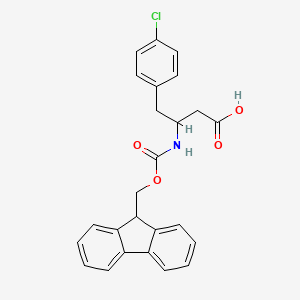
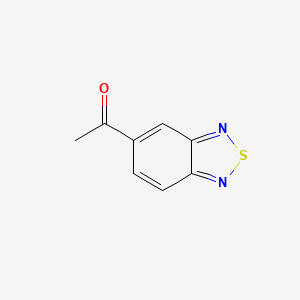
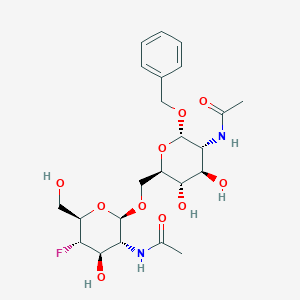
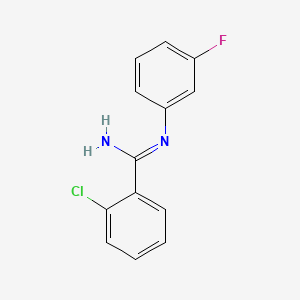
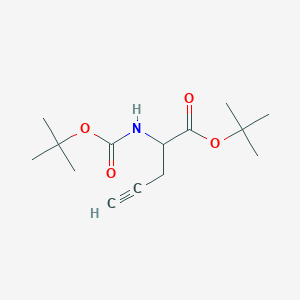
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
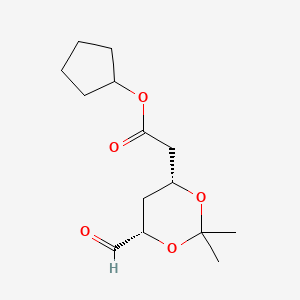
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
